N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine, commonly known as 'EDMB', is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EDMB is a chiral compound that belongs to the family of chiral amines. It has a molecular formula of C15H25N3 and a molecular weight of 247.38 g/mol.
Mechanism of Action
The mechanism of action of EDMB is not fully understood. However, studies have suggested that it may act as a chiral ligand, binding to metal ions and forming complexes that catalyze various reactions. In medicinal chemistry, EDMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of HIV and hepatitis C virus by targeting the viral protease.
Biochemical and Physiological Effects:
EDMB has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the replication of HIV and hepatitis C virus. In catalysis, EDMB has been used as a chiral ligand to catalyze various reactions. In asymmetric synthesis, EDMB has been used as a chiral auxiliary to synthesize various chiral compounds.
Advantages and Limitations for Lab Experiments
One of the advantages of using EDMB in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. It also has various potential applications in medicinal chemistry, catalysis, and asymmetric synthesis. However, one of the limitations of using EDMB is its low yield, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are various future directions for the study of EDMB. In medicinal chemistry, further studies can be conducted to investigate its potential anticancer, antiviral, and antibacterial activities. In catalysis, further studies can be conducted to investigate its potential as a chiral ligand for various metal catalysts. In asymmetric synthesis, further studies can be conducted to investigate its potential as a chiral auxiliary for the synthesis of various chiral compounds. Additionally, further studies can be conducted to optimize the synthesis method of EDMB to increase its yield.
Synthesis Methods
EDMB can be synthesized using various methods, including the reductive amination of 2-methylbenzylamine with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-methylbenzyl chloride with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a base. The yield of EDMB obtained from these methods ranges from 40 to 60%.
Scientific Research Applications
EDMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and asymmetric synthesis. In medicinal chemistry, EDMB has been investigated for its anticancer, antiviral, and antibacterial activities. In catalysis, EDMB has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper. In asymmetric synthesis, EDMB has been used as a chiral auxiliary for the synthesis of various chiral compounds.
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(11-10-15(3)4)12-14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDBHCSVYRQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.